molecular formula C15H19NO2 B13426821 N-[[(1R,2S)-2-(2,3-Dihydro-4-benzofuranyl)cyclopropyl]methyl]-rel-propanamide

N-[[(1R,2S)-2-(2,3-Dihydro-4-benzofuranyl)cyclopropyl]methyl]-rel-propanamide

Cat. No.: B13426821
M. Wt: 245.32 g/mol
InChI Key: PTOIAAWZLUQTIO-GWCFXTLKSA-N
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Description

N-[[(1R,2S)-2-(2,3-Dihydro-4-benzofuranyl)cyclopropyl]methyl]-rel-propanamide is a synthetic compound with a molecular formula of C15H19NO2 It is known for its unique structure, which includes a cyclopropyl group and a benzofuranyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[(1R,2S)-2-(2,3-Dihydro-4-benzofuranyl)cyclopropyl]methyl]-rel-propanamide typically involves the reaction of a cyclopropylmethylamine derivative with a benzofuran derivative under specific conditions . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[[(1R,2S)-2-(2,3-Dihydro-4-benzofuranyl)cyclopropyl]methyl]-rel-propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

N-[[(1R,2S)-2-(2,3-Dihydro-4-benzofuranyl)cyclopropyl]methyl]-rel-propanamide has a wide range of scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[(1R,2S)-2-(2,3-Dihydro-4-benzofuranyl)cyclopropyl]methyl]-rel-propanamide stands out due to its specific stereochemistry and the presence of both cyclopropyl and benzofuranyl groups. These structural features contribute to its unique chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

N-[[(1R,2S)-2-(2,3-dihydro-1-benzofuran-4-yl)cyclopropyl]methyl]propanamide

InChI

InChI=1S/C15H19NO2/c1-2-15(17)16-9-10-8-13(10)11-4-3-5-14-12(11)6-7-18-14/h3-5,10,13H,2,6-9H2,1H3,(H,16,17)/t10-,13-/m0/s1

InChI Key

PTOIAAWZLUQTIO-GWCFXTLKSA-N

Isomeric SMILES

CCC(=O)NC[C@@H]1C[C@@H]1C2=C3CCOC3=CC=C2

Canonical SMILES

CCC(=O)NCC1CC1C2=C3CCOC3=CC=C2

Origin of Product

United States

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